molecular formula C8H12ClN3 B566938 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride CAS No. 1353101-01-5

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride

Cat. No.: B566938
CAS No.: 1353101-01-5
M. Wt: 185.655
InChI Key: OWXBECPQNAFQBZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride is a chemical compound with the molecular formula C8H12ClN3 . It is of significant interest as a new class of HIV-1 replication inhibitors .


Synthesis Analysis

A series of 5,6,7,8-tetrahydro-1,6-naphthyridin-2 (1 H)-one derivatives hydrochloride were obtained using a convenient and mild method from 4-piperidone monohydrate hydrochloride . The syntheses rely on the efficient double Sonogashira reactions of 2,5-dibromopyridine 3 with acetylenic alcohols 4a/4b and protected propargylamines 10a-e followed by Chichibabin cyclizations of 3,3’-pyridine-2,5-diyldipropan-1-amines 9a/9b .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H11N3.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4,9H2;1H . The compound has a molecular weight of 185.65 g/mol .


Chemical Reactions Analysis

The synthesis of this compound features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 185.65 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 185.0719751 g/mol . The topological polar surface area of the compound is 50.9 Ų .

Scientific Research Applications

Reactivity and Derivative Formation

The reactivity of related compounds such as 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with nucleophiles has been explored, revealing the potential to obtain mono- and di-amino-substituted derivatives under various conditions. This reactivity highlights the compound's utility in synthesizing structurally diverse derivatives, potentially useful in various scientific applications (Sirakanyan et al., 2014).

Synthesis of Key Intermediates

Efficient synthesis methods for key intermediates in the production of alphaVbeta3 integrin antagonists have been developed using 5,6,7,8-tetrahydro-1,8-naphthyridine fragments. Such methods are crucial for creating compounds that may serve as potential therapeutics in treating conditions related to integrin function (Hartner et al., 2004).

Library Synthesis for Antituberculosis Activity

The chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds has been utilized in the synthesis of a compound library, with subsequent screening revealing lead compounds with antituberculosis activity. This application demonstrates the compound's role in drug discovery and development for infectious diseases (Zhou et al., 2008).

Structural Diversification

Multicomponent synthesis techniques involving 5,6,7,8-tetrahydro-1,6-naphthyridines have been developed, enabling the construction of complex and diverse molecular architectures. Such techniques offer valuable tools for creating novel compounds with potential applications in various fields of scientific research (Fayol & Zhu, 2005).

Safety and Hazards

The compound is harmful if swallowed and causes skin irritation . It also causes serious eye damage .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXBECPQNAFQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743930
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353101-01-5
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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